(2E)-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile
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Overview
Description
(2E)-2-(BENZENESULFONYL)-3-[2-(3,5-DIMETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonyl group, a dimethylphenoxy group, and a pyrido[1,2-a]pyrimidin-4-one moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(BENZENESULFONYL)-3-[2-(3,5-DIMETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the benzenesulfonyl and dimethylphenoxy groups. Common reagents used in these reactions include sulfonyl chlorides, phenols, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(BENZENESULFONYL)-3-[2-(3,5-DIMETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific groups with others.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(BENZENESULFONYL)-3-[2-(3,5-DIMETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology
In biology, this compound may be investigated for its potential biological activity. Researchers could explore its interactions with various biomolecules, such as proteins and nucleic acids, to understand its effects on cellular processes.
Medicine
In medicine, (2E)-2-(BENZENESULFONYL)-3-[2-(3,5-DIMETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE could be evaluated for its therapeutic potential. This includes screening for activity against specific diseases, such as cancer or infectious diseases, and studying its pharmacokinetics and pharmacodynamics.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2E)-2-(BENZENESULFONYL)-3-[2-(3,5-DIMETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular function and ultimately exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2E)-2-(BENZENESULFONYL)-3-[2-(3,5-DIMETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE include other sulfonyl-containing pyrido[1,2-a]pyrimidin derivatives and compounds with similar structural motifs, such as:
- (2E)-2-(BENZENESULFONYL)-3-[2-(4-METHOXYPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE
- (2E)-2-(BENZENESULFONYL)-3-[2-(3,5-DIMETHYLPHENOXY)-4-OXO-4H-QUINOXALIN-3-YL]PROP-2-ENENITRILE
Uniqueness
What sets (2E)-2-(BENZENESULFONYL)-3-[2-(3,5-DIMETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE apart is its specific combination of functional groups and structural features
Properties
Molecular Formula |
C25H19N3O4S |
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Molecular Weight |
457.5 g/mol |
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[2-(3,5-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile |
InChI |
InChI=1S/C25H19N3O4S/c1-17-12-18(2)14-19(13-17)32-24-22(25(29)28-11-7-6-10-23(28)27-24)15-21(16-26)33(30,31)20-8-4-3-5-9-20/h3-15H,1-2H3/b21-15+ |
InChI Key |
CIMCIIVPKQBAGI-RCCKNPSSSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/S(=O)(=O)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)S(=O)(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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